N-(3-bromo-2-methylphenyl)acetamide N-(3-bromo-2-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 54879-19-5
VCID: VC3844743
InChI: InChI=1S/C9H10BrNO/c1-6-8(10)4-3-5-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12)
SMILES: CC1=C(C=CC=C1Br)NC(=O)C
Molecular Formula: C9H10BrNO
Molecular Weight: 228.09 g/mol

N-(3-bromo-2-methylphenyl)acetamide

CAS No.: 54879-19-5

Cat. No.: VC3844743

Molecular Formula: C9H10BrNO

Molecular Weight: 228.09 g/mol

* For research use only. Not for human or veterinary use.

N-(3-bromo-2-methylphenyl)acetamide - 54879-19-5

Specification

CAS No. 54879-19-5
Molecular Formula C9H10BrNO
Molecular Weight 228.09 g/mol
IUPAC Name N-(3-bromo-2-methylphenyl)acetamide
Standard InChI InChI=1S/C9H10BrNO/c1-6-8(10)4-3-5-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12)
Standard InChI Key YYAPEVMVBWRSOD-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1Br)NC(=O)C
Canonical SMILES CC1=C(C=CC=C1Br)NC(=O)C

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

N-(3-Bromo-2-methylphenyl)acetamide is a crystalline solid with the systematic IUPAC name N-(3-bromo-2-methylphenyl)acetamide. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC9H10BrNO\text{C}_9\text{H}_{10}\text{BrNO}
Molecular Weight228.09 g/mol
Exact Mass226.995 g/mol
PSA (Polar Surface Area)32.59 Ų
LogP (Partition Coefficient)3.37
SMILESCC1=C(C=CC=C1Br)NC(=O)C

The compound’s planar structure, confirmed by X-ray crystallography in related acetamides, facilitates π-π stacking interactions, enhancing its stability in solid-state configurations.

Synthesis and Optimization Strategies

Acylation of 3-Bromo-2-Methylaniline

The primary synthesis route involves the acetylation of 3-bromo-2-methylaniline using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine or triethylamine). A representative procedure is outlined below:

  • Reagents:

    • 3-Bromo-2-methylaniline (1 equiv)

    • Acetic anhydride (1.2 equiv)

    • Pyridine (catalytic)

    • Dichloromethane (solvent)

  • Procedure:

    • Dissolve 3-bromo-2-methylaniline in dichloromethane under nitrogen.

    • Add pyridine (0.1 equiv) and acetic anhydride dropwise at 0°C.

    • Stir at room temperature for 4 hours.

    • Quench with ice water, extract with DCM, and purify via recrystallization (ethanol/water) .

Yield: 85–92%.

Bromination of N-(2-Methylphenyl)acetamide

Alternative routes involve brominating N-(2-methylphenyl)acetamide using N-bromosuccinimide (NBS) in tetrachloromethane. This method, adapted from a patent for 4-bromo-2-methylaniline synthesis , proceeds via radical bromination:

ParameterValue
NBS1.1 equiv
SolventCCl4_4
TemperatureReflux (76°C)
Reaction Time4 hours
Yield78%

Applications in Organic Synthesis

Pharmaceutical Intermediates

N-(3-Bromo-2-methylphenyl)acetamide is a precursor to bioactive molecules:

  • Anticancer Agents: Suzuki-Miyaura cross-coupling with boronic acids introduces aryl groups at the bromine position, yielding kinase inhibitors.

  • Anti-Inflammatory Drugs: Hydrolysis to 3-bromo-2-methylaniline followed by sulfonation produces COX-2 inhibitors .

Agrochemical Development

The compound’s bromine atom enables functionalization into herbicides and fungicides. For example, Ullmann coupling with thioureas generates thioamide derivatives with antifungal activity against Fusarium species.

Biological Activity and Mechanisms

While direct studies on N-(3-bromo-2-methylphenyl)acetamide are sparse, structural analogs exhibit notable bioactivity:

ActivityMechanismExample Compound
AnalgesicCOX enzyme inhibitionN-(4-Bromophenyl)acetamide
AnticancerTubulin polymerization arrest3-Bromo-N-(2-nitrophenyl)acetamide
AntimicrobialMembrane disruptionBrominated acetamide thiosemicarbazones
HazardPrecaution
Skin/IrritationWear nitrile gloves and goggles
InhalationUse fume hood
EnvironmentalAvoid aqueous disposal

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